molecular formula C10H8ClN B13694059 2-Chloro-5-cyclopropylbenzonitrile

2-Chloro-5-cyclopropylbenzonitrile

Cat. No.: B13694059
M. Wt: 177.63 g/mol
InChI Key: XXXMLZUIDJYGTG-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the cyclopropylation of 2-chlorobenzonitrile. This can be done using cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or carboxylic acid derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: 2-Amino-5-cyclopropylbenzonitrile, 2-Methoxy-5-cyclopropylbenzonitrile.

    Oxidation: 2-Chloro-5-cyclopropylbenzoic acid, 2-Chloro-5-cyclopropyl-4-nitrobenzonitrile.

    Reduction: 2-Chloro-5-cyclopropylbenzylamine.

Scientific Research Applications

2-Chloro-5-cyclopropylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and potentially less bioactive.

    5-Cyclopropylbenzonitrile: Lacks the chlorine atom, which can affect its reactivity and binding properties.

    2-Chloro-4-cyclopropylbenzonitrile: Similar structure but with different substitution pattern, leading to different chemical and biological properties.

Uniqueness

2-Chloro-5-cyclopropylbenzonitrile is unique due to the presence of both the chlorine and cyclopropyl groups, which can influence its reactivity, stability, and biological activity. This combination of substituents can make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

2-chloro-5-cyclopropylbenzonitrile

InChI

InChI=1S/C10H8ClN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2H2

InChI Key

XXXMLZUIDJYGTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Cl)C#N

Origin of Product

United States

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